molecular formula C22H26ClN3O4S2 B2632908 N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1217063-39-2

N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Katalognummer: B2632908
CAS-Nummer: 1217063-39-2
Molekulargewicht: 496.04
InChI-Schlüssel: UJWGYVYNIZGQSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a 4-methylbenzo[d]thiazol-2-yl group, a methylsulfonyl substituent, and a morpholinoethyl side chain. Its hydrochloride salt form enhances solubility and stability for pharmaceutical applications. Key features include:

  • Benzothiazole core: Known for antimicrobial, anticancer, and anti-inflammatory properties .
  • Morpholinoethyl group: Improves solubility and membrane permeability .
  • Methylsulfonyl moiety: Enhances metabolic stability and target binding .

Eigenschaften

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2.ClH/c1-16-6-5-8-18-20(16)23-22(30-18)25(11-10-24-12-14-29-15-13-24)21(26)17-7-3-4-9-19(17)31(2,27)28;/h3-9H,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWGYVYNIZGQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that belongs to the benzamide class. Its unique structural features, including a benzothiazole moiety and a methylsulfonyl group, suggest significant potential for biological activity. This article reviews its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C22H26ClN3O4S2
  • Molecular Weight : 496.0 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The presence of the methylsulfonyl group enhances solubility and may facilitate interactions with biological targets.

Anti-inflammatory Effects

Studies have shown that N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride exhibits notable anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce the activity of COX enzymes, leading to decreased inflammation .

Anticancer Properties

The compound has also demonstrated potential anticancer activity. It has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties as well. Preliminary studies have suggested efficacy against certain bacterial strains, although further investigation is necessary to elucidate its full spectrum of antimicrobial action .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesBiological Activity
N-(4-methylbenzo[d]thiazol-2-yl)benzamideLacks methylsulfonyl groupModerate anti-inflammatory effects
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamideContains chlorine atomEnhanced reactivity but lower solubility
N-(4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamideContains ethylsulfonyl groupDifferent solubility profile; reduced biological activity

Case Studies

  • Anti-inflammatory Study : A study evaluated the effects of N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a significant reduction in inflammatory markers compared to control groups.
  • Cytotoxicity Assay : In vitro assays were conducted on various cancer cell lines (e.g., MCF-7, HeLa). The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity against these cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Features of Comparable Compounds
Compound Name / ID (Reference) Core Structure Key Substituents Synthesis Method Bioactivity Notes
Target Compound Benzamide + Benzothiazole 2-(Methylsulfonyl), N-(2-morpholinoethyl) Not reported (supplier-derived) Presumed kinase/receptor modulation
1,2,4-Triazole-3-thiones [7–9] 1,2,4-Triazole + Sulfonylbenzene 2,4-Difluorophenyl, C=S tautomer Hydrazide + isothiocyanate cyclization Antifungal/antibacterial activity
N-(Thiazol-2-yl)-benzamide analogs Benzamide + Thiazole Variable R-groups (e.g., halogens, alkyl) Suzuki coupling, amide bond formation Kinase inhibition (e.g., JAK2/STAT3)
Morpholino-containing benzamide salts Benzamide + Pyrimidine-morpholine Cyanomethyl, pyrimidine-4-yl SNAr reaction, salt formation Kinase inhibition (e.g., EGFR)
Chlorobenzo-sulfonamides [11–14] Sulfonamide + Imidazole-thione Chlorobenzo[d]dioxolyl, ethoxycarbonyl Thiol-alkylation, PTSA catalysis Not reported (structural focus)

Functional and Pharmacological Insights

1,2,4-Triazole Derivatives
  • Advantages : Tautomeric stability (thione form) enhances reactivity for electrophilic interactions.
  • Limitations vs. Target Compound: Lack of morpholinoethyl group reduces solubility; methylsulfonyl absence may decrease metabolic stability.
N-(Thiazol-2-yl)-benzamide Analogs
  • Shared Features : Benzamide-thiazole backbone supports kinase binding.
  • Divergence: Target compound’s morpholinoethyl group may improve blood-brain barrier penetration compared to simpler thiazole derivatives.
Morpholino-containing Benzamide Salts
  • Similarities : Morpholine enhances pharmacokinetics; hydrochloride salt improves bioavailability.
  • Contrast : Target compound’s benzothiazole core may offer broader π-π stacking interactions vs. pyrimidine-based analogs.

Physicochemical and Analytical Data

Table 2: Spectroscopic and Physical Properties
Property Target Compound 1,2,4-Triazoles [7–9] N-(Thiazol-2-yl) Analogs Morpholino Salts
IR ν(C=O) (cm⁻¹) Not reported 1663–1682 (hydrazide precursors) 1680–1700 1650–1670
¹H-NMR (δ, ppm) Not reported 7.5–8.2 (aromatic protons) 7.3–8.1 (benzamide signals) 7.6–8.3 (pyrimidine)
Melting Point (°C) Not reported 177–180 150–220 190–210
Solubility High (HCl salt) Moderate (polar aprotic solvents) Low to moderate High (salt form)

Research Implications and Challenges

  • Structural Optimization : The target compound’s methylbenzo[d]thiazol-2-yl group may confer selective binding vs. simpler thiazoles .
  • Knowledge Gaps: Limited public data on its synthesis, in vitro activity, or toxicity profile necessitate further studies.
  • Comparative Advantages: Synergy between methylsulfonyl (electron-withdrawing) and morpholinoethyl (solubilizing) groups could enhance drug-likeness over analogs lacking these features .

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates.
  • Monitor reaction progress via TLC or HPLC to minimize side products .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Which spectroscopic and chromatographic techniques are critical for structural confirmation?

Q. Basic

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylsulfonyl groups at δ 3.1–3.3 ppm) and carbon signals for the benzamide and thiazole moieties .
  • IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ or [M-Cl]− for hydrochloride salts) .
  • HPLC : Ensure purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

How can computational methods improve synthesis and mechanistic understanding?

Q. Advanced

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .
  • Solvent effects : COSMO-RS simulations predict solvent compatibility to reduce trial-and-error experimentation .
  • In silico optimization : Tools like AI-driven synthesis planners (e.g., Pistachio, Reaxys) propose alternative routes or catalysts for challenging steps .

How should researchers address contradictory biological activity data across studies?

Q. Advanced

  • Assay standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), incubation times, and concentrations used in cytotoxicity studies .
  • Statistical validation : Apply ANOVA or Student’s t-test to assess significance of IC50 variations.
  • Meta-analysis : Pool data from multiple studies (e.g., QSAR models) to identify trends in substituent effects on activity .

What strategies are employed to establish structure-activity relationships (SAR)?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., replacing methylsulfonyl with trifluoromethyl) and test derivatives for activity shifts .
  • Docking studies : Use AutoDock or Schrödinger to predict binding interactions with target proteins (e.g., kinase domains) .
  • Pharmacophore mapping : Identify critical moieties (e.g., morpholinoethyl group’s role in solubility) via 3D alignment of active/inactive analogs .

What are common impurities in synthesis, and how are they mitigated?

Q. Basic

  • By-products : Unreacted starting materials or hydrolysis products (e.g., free benzoic acid from incomplete coupling).
  • Mitigation :
    • Use excess reagents (1.2–1.5 eq) for kinetically slow steps.
    • Employ scavenger resins or aqueous workups to remove acidic/basic impurities .

How can pharmacokinetic properties (e.g., metabolic stability) be enhanced?

Q. Advanced

  • Lipophilicity adjustments : Introduce trifluoromethyl groups to improve membrane permeability .
  • Metabolic profiling : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites (e.g., morpholine ring oxidation) .
  • Prodrug design : Mask polar groups (e.g., as esters) for improved oral bioavailability .

What in vitro assays are recommended for preliminary biological evaluation?

Q. Basic

  • Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HepG2, A549) at 1–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity measurement) .

How can NMR data discrepancies be resolved?

Q. Advanced

  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., distinguishing thiazole vs. benzamide protons) .
  • Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening in flexible regions (e.g., morpholinoethyl chain) .

What scale-up challenges arise, and how are they managed?

Q. Advanced

  • Heat dissipation : Use jacketed reactors with controlled cooling to prevent exothermic runaway during sulfonylation .
  • Particle size control : Optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent powder properties .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction completion during continuous manufacturing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.